1-Chloro-4-[2-[2-(4-chloronaphthalen-1-yl)oxyethoxy]ethoxy]naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-[2-[2-(4-chloronaphthalen-1-yl)oxyethoxy]ethoxy]naphthalene is an organic compound that belongs to the class of chlorinated naphthalenes. This compound is characterized by the presence of two naphthalene rings, each substituted with a chlorine atom, and connected through a chain of ethoxy groups. It is a colorless, oily liquid that is primarily used in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-[2-[2-(4-chloronaphthalen-1-yl)oxyethoxy]ethoxy]naphthalene typically involves the chlorination of naphthalene followed by etherification reactions. The process begins with the chlorination of naphthalene to produce 1-chloronaphthalene and 4-chloronaphthalene . These intermediates are then subjected to etherification reactions with ethylene glycol derivatives under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination and etherification processes. The chlorination step is carried out in the presence of a catalyst, such as iron(III) chloride, at elevated temperatures. The etherification reactions are conducted in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired ether linkages.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-[2-[2-(4-chloronaphthalen-1-yl)oxyethoxy]ethoxy]naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the naphthalene rings can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydronaphthalene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate and chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Substituted naphthalene derivatives.
Oxidation Reactions: Naphthoquinones.
Reduction Reactions: Dihydronaphthalene derivatives.
Scientific Research Applications
1-Chloro-4-[2-[2-(4-chloronaphthalen-1-yl)oxyethoxy]ethoxy]naphthalene is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies related to the interaction of chlorinated aromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-Chloro-4-[2-[2-(4-chloronaphthalen-1-yl)oxyethoxy]ethoxy]naphthalene involves its interaction with various molecular targets and pathways. The compound can undergo metabolic activation to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Chloro-4-[2-[2-(4-chloronaphthalen-1-yl)oxyethoxy]ethoxy]naphthalene can be compared with other chlorinated naphthalene derivatives, such as:
1-Chloronaphthalene: A simpler compound with a single chlorine substitution.
2-Chloronaphthalene: An isomer of 1-chloronaphthalene with the chlorine atom at a different position.
4-Chloronaphthalene: Another isomer with the chlorine atom at the 4-position.
The uniqueness of this compound lies in its complex structure, which provides distinct chemical and physical properties compared to simpler chlorinated naphthalenes .
Properties
IUPAC Name |
1-chloro-4-[2-[2-(4-chloronaphthalen-1-yl)oxyethoxy]ethoxy]naphthalene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2O3/c25-21-9-11-23(19-7-3-1-5-17(19)21)28-15-13-27-14-16-29-24-12-10-22(26)18-6-2-4-8-20(18)24/h1-12H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXQYTWMBAAZFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OCCOCCOC3=CC=C(C4=CC=CC=C43)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.